molecular formula C23H46O2 B12648583 Tetradecyl isononanoate CAS No. 84777-62-8

Tetradecyl isononanoate

Cat. No.: B12648583
CAS No.: 84777-62-8
M. Wt: 354.6 g/mol
InChI Key: YALQPLPKVALUTE-UHFFFAOYSA-N
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Description

Tetradecyl isononanoate is an ester compound commonly used in various industrial and cosmetic applications. It is known for its emollient properties, making it a popular ingredient in skincare products. The compound is synthesized through the esterification of tetradecanol and isononanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl isononanoate is typically synthesized through an esterification reaction between tetradecanol (a fatty alcohol) and isononanoic acid (a branched-chain fatty acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl isononanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanol and isononanoic acid.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and release the original alcohol.

    Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids or other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Tetradecanol and isononanoic acid.

    Transesterification: A different ester and tetradecanol.

    Oxidation: Carboxylic acids or other oxidation products.

Scientific Research Applications

Tetradecyl isononanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its effects on skin permeability and as a carrier for active ingredients in topical formulations.

    Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.

    Industry: Widely used in cosmetics and personal care products for its moisturizing and skin-conditioning effects.

Mechanism of Action

The primary mechanism of action of tetradecyl isononanoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl myristate: Another ester used in cosmetics for its emollient properties.

    Cetyl palmitate: A wax ester used in skincare products for its moisturizing effects.

    Octyl stearate: An ester used in formulations for its skin-conditioning properties.

Uniqueness

Tetradecyl isononanoate is unique due to its specific combination of tetradecanol and isononanoic acid, which provides a balance of emollient and skin-conditioning properties. Its branched-chain structure also contributes to its stability and effectiveness in various formulations.

Properties

CAS No.

84777-62-8

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

tetradecyl 7-methyloctanoate

InChI

InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)20-17-15-16-19-22(2)3/h22H,4-21H2,1-3H3

InChI Key

YALQPLPKVALUTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

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